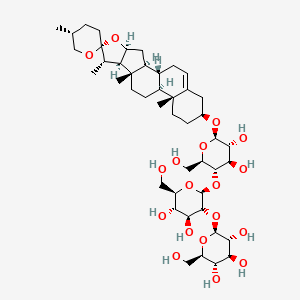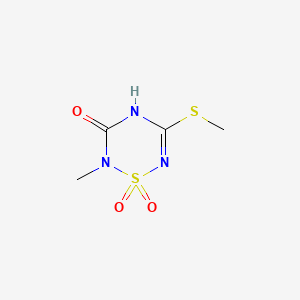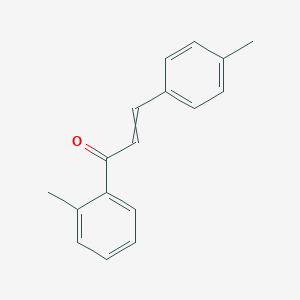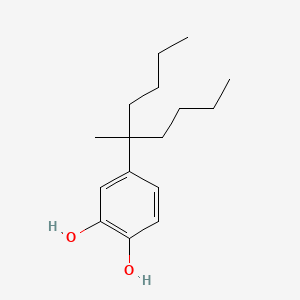![molecular formula C20H23N5O2 B14613309 Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate CAS No. 57343-58-5](/img/structure/B14613309.png)
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of amino groups and a butyl ester moiety further enhances its chemical reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites, while the amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate: Unique due to its specific substitution pattern and functional groups.
Quinazoline derivatives: Share the quinazoline core but differ in the nature and position of substituents.
Aminoquinazoline compounds: Contain amino groups but may lack the butyl ester moiety.
Eigenschaften
CAS-Nummer |
57343-58-5 |
|---|---|
Molekularformel |
C20H23N5O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
butyl 4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H23N5O2/c1-2-3-10-27-19(26)14-5-7-15(8-6-14)23-12-13-4-9-17-16(11-13)18(21)25-20(22)24-17/h4-9,11,23H,2-3,10,12H2,1H3,(H4,21,22,24,25) |
InChI-Schlüssel |
WYRQGTNHBXZRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)


![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)





![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)

